2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione
Description
2-{[4-(Propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione is an indene-1,3-dione derivative featuring a propan-2-yl-substituted benzylidene group at the C2 position (Figure 1). The compound belongs to a class of α,β-unsaturated ketones, where the indene-1,3-dione core provides a planar, conjugated system that facilitates electronic delocalization. Its synthesis likely involves a Claisen-Schmidt condensation between indene-1,3-dione and 4-(propan-2-yl)benzaldehyde under basic conditions, analogous to methods used for structurally related compounds .
Properties
IUPAC Name |
2-[(4-propan-2-ylphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-12(2)14-9-7-13(8-10-14)11-17-18(20)15-5-3-4-6-16(15)19(17)21/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPNLHKIFNOMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of indane-1,3-dione with 4-(isopropyl)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or hydrochloric acid. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Scientific Research Applications
2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
- Methoxy-substituted derivative (2-(4-methoxybenzylidene)indan-1-one): Melting point: Not explicitly reported, but hydroxyl/methoxy analogs (e.g., 2-(4-hydroxyphenyl)methylidene-indene-1,3-dione) exhibit high melting points (238–240°C) due to hydrogen bonding . Crystallography: The indan-1-one core is nearly planar (r.m.s. deviation = 0.007 Å), with the methoxy-substituted benzene ring twisted by 8.15° relative to the core . This contrasts with bulkier substituents (e.g., propan-2-yl), which may increase steric hindrance and reduce crystallinity.
Propan-2-yl substituent :
- The branched alkyl group is electron-donating and lipophilic, likely reducing melting point and aqueous solubility compared to polar substituents (e.g., -OH, -OCH₃).
Spectral Characteristics
- NMR Spectroscopy :
- ¹H NMR : δ 7.74 (s, =CH), 6.94–8.53 (Ar-H), 10.91 (s, -OH).
¹³C NMR : δ 189.98 and 189.02 (carbonyl carbons), 146.30 (=CH-).
- Propan-2-yl derivatives would show upfield shifts for alkyl protons (δ ~1.2–1.3 ppm for -CH(CH₃)₂) and downfield shifts for aromatic protons adjacent to the electron-donating group.
IR Spectroscopy :
Discussion of Substituent Effects
- Steric Effects : Bulky substituents (e.g., propan-2-yl) may hinder π-π stacking in crystal lattices, reducing melting points compared to planar -OH/-OCH₃ analogs.
- Bioactivity Correlations : Lipophilic groups (e.g., propan-2-yl) improve cell membrane penetration, favoring antimicrobial activity, while polar groups (e.g., -OH) may enhance antioxidant properties via hydrogen bonding .
Biological Activity
2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound that belongs to the class of indane-1,3-dione derivatives. This compound exhibits a unique chemical structure characterized by a benzylidene group attached to the indane-1,3-dione core. The presence of the propan-2-yl group enhances its lipophilicity, which may influence its biological activity and solubility properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a propan-2-yl group which contributes to its enhanced reactivity and potential for diverse applications in medicinal chemistry. The synthesis typically involves the condensation of 4-(propan-2-yl)benzaldehyde with indane-1,3-dione under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts in solvents like ethanol or methanol .
Antiplatelet Activity
Indandione derivatives have been investigated for their antiplatelet activities. For instance, compounds structurally related to 1H-indene derivatives have shown promise in inhibiting platelet aggregation induced by arachidonic acid. This suggests that this compound may also possess similar antiplatelet effects due to its structural characteristics .
The mechanism of action for compounds like this compound is thought to involve interaction with various cellular targets. The lipophilic nature of the propan-2-yl group may facilitate membrane penetration and interaction with lipid bilayers, potentially leading to modulation of cellular signaling pathways . Additionally, these compounds may act as inhibitors of key enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
